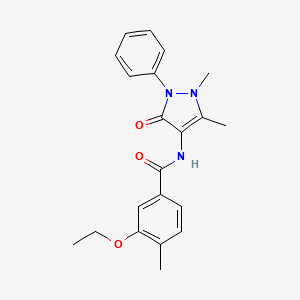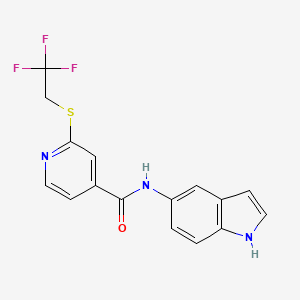![molecular formula C13H25NO2 B7659932 6-(2,2-Diethoxyethyl)-6-azaspiro[3.4]octane](/img/structure/B7659932.png)
6-(2,2-Diethoxyethyl)-6-azaspiro[3.4]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2,2-Diethoxyethyl)-6-azaspiro[34]octane is a spirocyclic compound featuring a unique structural motif Spirocyclic compounds are characterized by a bicyclic system where the two rings share a single atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2-Diethoxyethyl)-6-azaspiro[3.4]octane typically involves the reaction of a suitable azaspiro precursor with 2,2-diethoxyethanol under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the spirocyclic structure. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as automated synthesis and real-time monitoring of reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
6-(2,2-Diethoxyethyl)-6-azaspiro[3.4]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic carbon or the ethoxy groups, using reagents such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
6-(2,2-Diethoxyethyl)-6-azaspiro[3.4]octane has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a scaffold in drug design, particularly for targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for developing novel materials with specific mechanical or electronic properties.
Biology: It is studied for its interactions with biological macromolecules, which could lead to new insights into enzyme mechanisms or receptor binding.
Mécanisme D'action
The mechanism of action of 6-(2,2-Diethoxyethyl)-6-azaspiro[3.4]octane involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Diazaspiro[3.4]octane: Another spirocyclic compound with similar structural features but different functional groups.
2-Azabicyclo[3.2.1]octane: A bicyclic compound with a nitrogen atom in the ring, used in various synthetic applications.
Uniqueness
6-(2,2-Diethoxyethyl)-6-azaspiro[3.4]octane is unique due to its specific combination of a spirocyclic core and diethoxyethyl substituents. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propriétés
IUPAC Name |
6-(2,2-diethoxyethyl)-6-azaspiro[3.4]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO2/c1-3-15-12(16-4-2)10-14-9-8-13(11-14)6-5-7-13/h12H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCSXDWYNOTNMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN1CCC2(C1)CCC2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(4-cyanophenyl)pyrazol-3-yl]-3-(2,5-difluorophenyl)propanamide](/img/structure/B7659853.png)
![1-[(3-Cyclohexyl-1-methylpyrazol-4-yl)methyl]-4-(trifluoromethyl)piperidin-4-ol](/img/structure/B7659855.png)

![1-[2-(1,3-Dioxolan-2-yl)ethyl]-2-(phenoxymethyl)pyrrolidine](/img/structure/B7659870.png)

![4-acetyl-N-[1-[2-(2-methoxyphenyl)acetyl]piperidin-4-yl]-1-methylpyrrole-2-carboxamide](/img/structure/B7659881.png)
![(2,4-Difluorophenyl)-[4-[2-(1,3-dioxolan-2-yl)ethyl]-1,4-diazepan-1-yl]methanone](/img/structure/B7659898.png)
![N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl]-3-(4-methylphenyl)propanamide](/img/structure/B7659899.png)
![N-[1-(6-methylsulfanylpyrazin-2-yl)piperidin-4-yl]benzamide](/img/structure/B7659907.png)
![N-[(6-methoxypyridin-2-yl)methyl]-6-methylsulfanylpyrazin-2-amine](/img/structure/B7659909.png)
![Furan-3-yl-[4-(6-methylsulfanylpyrazin-2-yl)piperazin-1-yl]methanone](/img/structure/B7659915.png)
![2-methyl-N-[1-(6-methylsulfanylpyrazin-2-yl)piperidin-3-yl]propanamide](/img/structure/B7659917.png)
![2-[1-[2-(1,3-Dioxolan-2-yl)ethyl]azepan-2-yl]-1-thiophen-2-ylethanol](/img/structure/B7659927.png)
![[1-[[1-[2-(1,3-Dioxolan-2-yl)ethyl]pyrrolidin-2-yl]methyl]pyrrolidin-2-yl]methanol](/img/structure/B7659930.png)
